

historical discovery and synthesis of pseudoionone

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Pseudoionone

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An In-depth Technical Guide on the Historical Discovery and Synthesis of **Pseudoionone**

Introduction

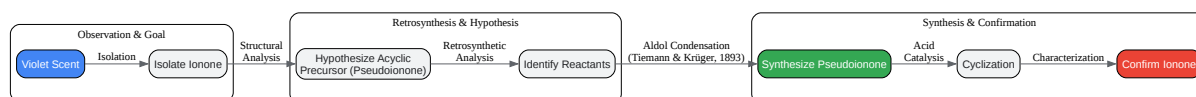
Pseudoionone, systematically named 6,10-dimethyl-3,5,9-undecatrien-2-one, is a key acyclic monoterpenoid intermediate of significant industrial importance. It serves as a crucial precursor in the synthesis of α - and β -ionones, which are highly valued in the flavor and fragrance industries for their characteristic violet scent.[1][2] Furthermore, β -ionone is a vital starting material for the industrial synthesis of Vitamin A.[3][4] The discovery and subsequent development of synthetic routes to **pseudoionone** in the late 19th century marked a pivotal moment in synthetic organic chemistry, enabling the large-scale production of these valuable compounds. This guide provides a detailed technical overview of the historical milestones, from the initial discovery to the refinement of its synthesis, aimed at researchers and professionals in the chemical and pharmaceutical sciences.

Historical Discovery

The journey to **pseudoionone** is intrinsically linked to the study of ionones, the aromatic compounds responsible for the scent of violets. In the late 19th century, chemists were actively seeking to synthesize these fragrant molecules. The seminal work was conducted by German chemist Ferdinand Tiemann. In 1893, Tiemann and his colleague Paul Krüger reported the first successful synthesis of ionone.[5] A critical step in their synthetic pathway was the creation of an intermediate compound, which they named **pseudoionone**. They discovered that this intermediate could be cyclized in the presence of acid to yield the desired ionones.[6] This

discovery was not just a triumph in fragrance chemistry but also a foundational example of the aldol condensation reaction in a complex synthesis.

The logical progression from the natural scent of violets to the chemical synthesis of its precursor is outlined below.



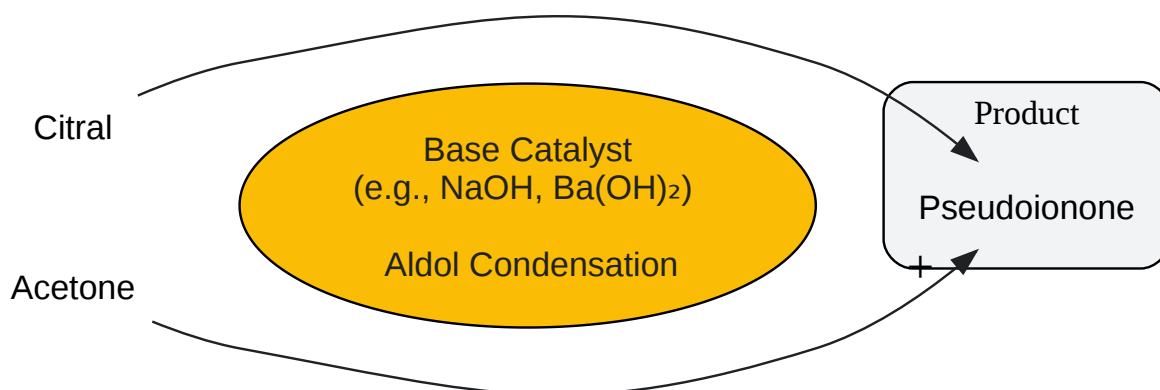
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Figure 1: Logical flow of the discovery of **pseudoionone**.

The Tiemann-Krüger Synthesis: The First Method

The original synthesis developed by Tiemann and Krüger involves the base-catalyzed aldol condensation of citral with acetone.[5][7] Citral, a major component of lemongrass oil, contains an aldehyde functional group that readily reacts with the enolate of acetone.[8] The reaction is typically carried out in the presence of a basic catalyst such as sodium ethoxide or a saturated solution of barium hydroxide.[8] This reaction forms the carbon-carbon bond necessary to create the 13-carbon backbone of **pseudoionone**.

The overall chemical transformation is as follows:



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Figure 2: Tiemann-Krüger reaction for **pseudoionone** synthesis.

Evolution of Synthetic Methodologies

Following Tiemann and Krüger's initial breakthrough, research focused on optimizing the reaction conditions to improve yields and purity. A variety of basic catalysts have been explored, including alkali metal hydroxides (NaOH, KOH), alkoxides (sodium ethoxide, sodium methoxide), and alkaline earth metal hydroxides (Ba(OH)₂).^{[1][9]} The choice of catalyst and solvent significantly influences the reaction rate and the formation of side products. Yields for these homogeneous catalytic processes typically range from 70-80%.^{[1][9]}

In more recent years, heterogeneous catalysts have been investigated to simplify product purification and catalyst recovery.^[3] Solid basic catalysts such as calcium oxide (CaO), magnesium oxide (MgO), and hydrotalcites have shown high conversion rates (up to 98%) and good selectivity towards **pseudoionone**.^[3] These advancements represent a move towards more environmentally friendly and economically viable production methods.

Detailed Experimental Protocols

The following protocols are based on established methods reported in the literature, particularly the well-documented procedures in Organic Syntheses.^[8]

Protocol 1: Classic Synthesis using Sodium Ethoxide

This procedure details a classic laboratory-scale synthesis of **pseudoionone**.

1. Purification of Citral (Starting Material):

- Commercial citral (270 g) is shaken vigorously for 5-6 hours in a solution of sodium sulfite (450 g) and sodium bicarbonate (320 g) in 1 L of iced water.
- The aqueous solution, containing the bisulfite addition product of citral, is extracted with ether to remove non-aldehydic impurities.
- The citral is regenerated by adding 10% aqueous sodium hydroxide to the sulfite solution while extracting with ether. This decomposition must be done carefully to avoid polymerization of the citral.
- The combined ether extracts are dried over anhydrous sodium sulfate, the ether is evaporated, and the residue is distilled under reduced pressure to yield pure citral.

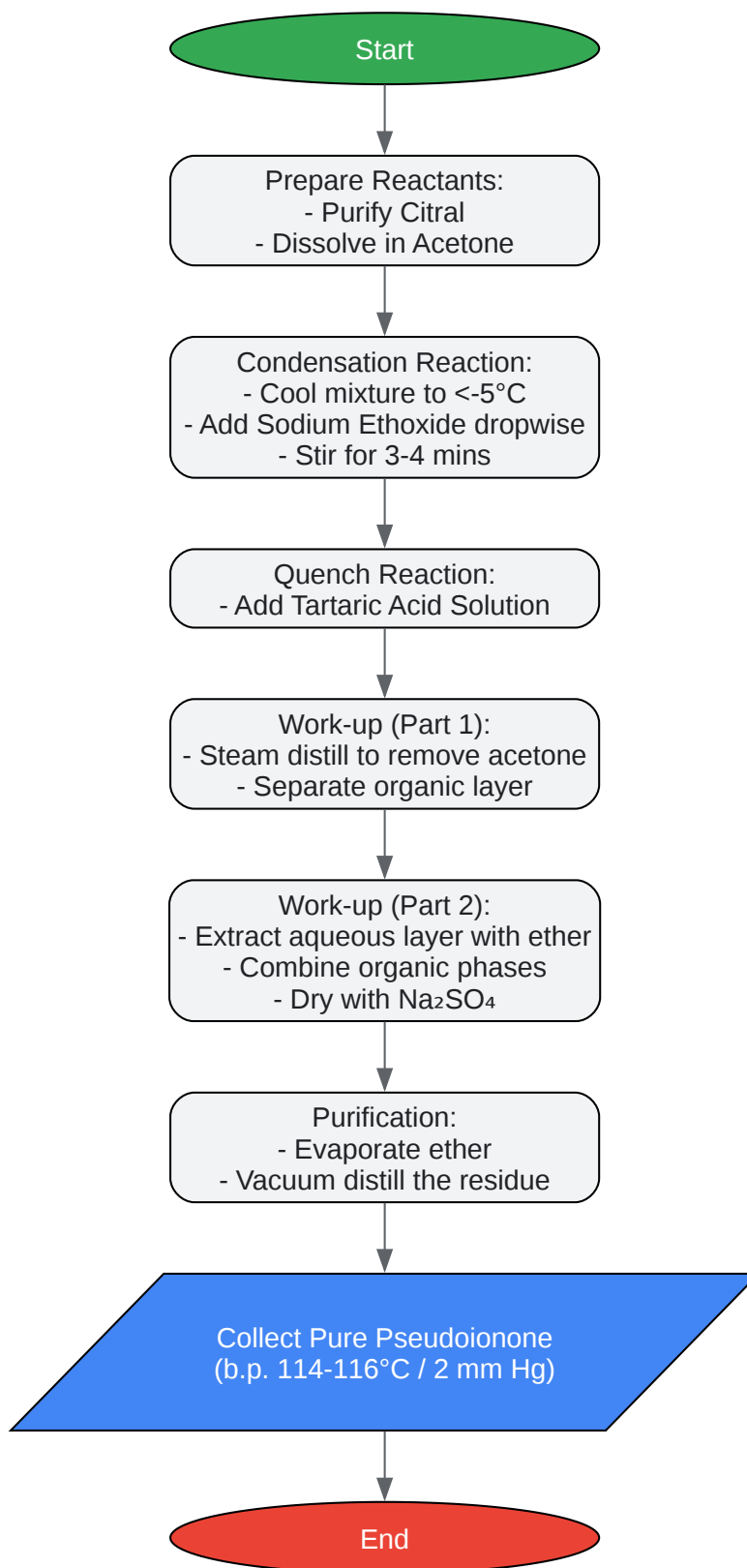
2. Condensation Reaction:

- A solution of purified citral (210 g, 1.38 moles) in 1.5 L of acetone is placed in a 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
- The mixture is cooled to -5°C or below in an ice-salt bath.
- A cold solution of sodium ethoxide (prepared from 9.2 g of sodium in 200 mL of absolute ethanol) is added dropwise at a rate that maintains the temperature at or below -5°C .
- After the addition is complete, stirring is continued for 3-4 minutes.

3. Work-up and Purification:

- The reaction is quenched by adding a solution of tartaric acid (30 g) in 200 mL of water.
- The excess acetone is removed by immediate steam distillation.
- The remaining oil is separated from the aqueous layer. The aqueous layer is extracted with ether.
- The combined organic layers are dried over anhydrous sodium sulfate.

- The ether is removed, and the residual yellow-green oil is distilled under reduced pressure. The fraction boiling at 114–116°C/2 mm Hg is collected as pure **pseudoionone**.^[8]



[Click to download full resolution via product page](#)**Figure 3:** Experimental workflow for the synthesis of **pseudoionone**.

Quantitative Data

The synthesis of **pseudoionone** has been reported with varying yields and under different conditions. The physical properties of the compound are well-characterized.

Method/Catalyst	Reactants	Temperature (°C)	Time (h)	Yield (%)	Boiling Point (°C/mmHg)	Reference
Tiemann & Krüger (Original)	Citral, Acetone	N/A	N/A	N/A	143-145/12	[5]
Sodium Ethoxide	Purified Citral, Acetone	-5	< 0.1	45-49	114-116/2	[8]
Sodium Hydroxide (aq)	Citral, Acetone	40	1.5	63.1	119-121/3	[9]
Barium Hydroxide	Citral, Acetone	N/A	N/A	86	N/A	[10]
Calcium Oxide (solid)	Citral, Acetone	125	~2	>65	N/A	[3]

Physical Properties of **Pseudoionone**:[\[5\]](#)

- Appearance: Pale yellow oil
- Molecular Formula: C₁₃H₂₀O
- Molecular Weight: 192.30 g/mol

- Density (d^{20}): 0.8984 g/cm³
- Refractive Index (n_D^{20}): 1.5335

Conclusion

The discovery and synthesis of **pseudoionone** by Tiemann and Krüger was a landmark achievement in organic chemistry, paving the way for the industrial production of ionones and carotenoids. The initial base-catalyzed aldol condensation has been extensively studied and optimized over the past century, with modern advancements focusing on improving efficiency and sustainability through heterogeneous catalysis. The historical development of **pseudoionone** synthesis serves as a classic case study in the evolution of synthetic methodology, from its roots in natural product chemistry to sophisticated industrial processes.

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- To cite this document: BenchChem. [historical discovery and synthesis of pseudoionone]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086502#historical-discovery-and-synthesis-of-pseudoionone]

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